(3S)-3-hydroxyicosanoyl-CoA
Description
Properties
Molecular Formula |
C41H74N7O18P3S |
|---|---|
Molecular Weight |
1078.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyicosanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t29-,30+,34+,35+,36-,40+/m0/s1 |
InChI Key |
KNSVYMFEJLUJST-JKRKJKJSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (3S)-3-hydroxyicosanoyl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-3-hydroxyicosanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of very-long-chain fatty acids. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological role. Detailed methodologies for its synthesis, purification, and analysis, adapted from established protocols for long-chain acyl-CoAs, are presented. Furthermore, its involvement in the fatty acid beta-oxidation pathway and the clinical relevance of this pathway in diseases such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency are discussed.
Chemical Structure and Properties
This compound is a complex biomolecule comprising a 20-carbon 3-hydroxy fatty acid (3-hydroxyicosanoic acid) linked to coenzyme A via a thioester bond. The "3S" designation indicates the stereochemistry at the hydroxyl-bearing carbon.
Chemical Structure
The structure of this compound is characterized by three main components:
-
An icosanoyl group : A 20-carbon saturated acyl chain.
-
A hydroxyl group at the C-3 position with (S) stereochemistry.
-
Coenzyme A : A complex molecule consisting of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyicosanethioate | PubChem |
| Molecular Formula | C41H74N7O18P3S | MedchemExpress[1] |
| Molecular Weight | 1078.05 g/mol | MedchemExpress[1] |
| CAS Number | 226558-54-9 | MedchemExpress[1] |
Biological Significance
This compound is a key intermediate in the mitochondrial beta-oxidation of very-long-chain fatty acids (VLCFAs). This metabolic pathway is essential for energy production from fats, particularly during periods of fasting or prolonged exercise.
Role in Fatty Acid Beta-Oxidation
The breakdown of fatty acids in the mitochondria occurs through a cyclical series of four enzymatic reactions. This compound is the substrate for the third enzyme in this cycle, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).
The steps involving this compound are:
-
Hydration: A very-long-chain enoyl-CoA is hydrated by enoyl-CoA hydratase to form this compound.
-
Dehydrogenation: LCHAD catalyzes the NAD+-dependent dehydrogenation of this compound to form 3-ketoicosanoyl-CoA.
-
Thiolysis: 3-ketoacyl-CoA thiolase then cleaves 3-ketoicosanoyl-CoA to release a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter.
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.
Clinical Relevance: LCHAD Deficiency
A deficiency in the LCHAD enzyme, due to mutations in the HADHA gene, leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including this compound, and their corresponding acylcarnitines in tissues and body fluids. This accumulation is toxic and can lead to severe clinical manifestations, particularly in the liver, heart, and skeletal muscles. Symptoms of LCHAD deficiency can include hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and neuropathy.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis, purification, and analysis of long-chain acyl-CoAs and can be applied to this compound.
Synthesis of this compound
A common method for the synthesis of acyl-CoAs is through the activation of the corresponding carboxylic acid.
Materials:
-
(3S)-3-hydroxyicosanoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A, trilithium salt
-
Anhydrous dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Activation of (3S)-3-hydroxyicosanoic acid:
-
Dissolve (3S)-3-hydroxyicosanoic acid and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for 12-24 hours to form the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the NHS ester by adding cold diethyl ether and collect the solid.
-
-
Coupling with Coenzyme A:
-
Dissolve the (3S)-3-hydroxyicosanoyl-NHS ester in a minimal amount of DMF.
-
Dissolve Coenzyme A in the sodium bicarbonate buffer.
-
Add the NHS ester solution dropwise to the Coenzyme A solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction by observing the disappearance of the free thiol group of Coenzyme A using Ellman's reagent.
-
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 50 mM potassium phosphate (B84403) buffer, pH 5.3
-
Solvent B: Acetonitrile
Gradient Elution:
-
A linear gradient from 10% to 90% Solvent B over 40 minutes is a typical starting point for long-chain acyl-CoAs. The gradient should be optimized for the best separation.
Procedure:
-
Acidify the synthesis reaction mixture to pH 3-4 with dilute HCl.
-
Centrifuge to remove any precipitate.
-
Inject the supernatant onto the C18 column.
-
Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) base of Coenzyme A).
-
Collect the fractions corresponding to the this compound peak.
-
Lyophilize the collected fractions to obtain the purified product.
Analysis
3.3.1. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of acyl-CoAs.
Procedure:
-
Dissolve the purified this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample into the ESI-MS.
-
Acquire the mass spectrum in positive ion mode. The expected [M+H]+ ion for C41H74N7O18P3S is m/z 1078.4.
-
Tandem mass spectrometry (MS/MS) can be used for structural confirmation by observing characteristic fragment ions, such as the loss of the phosphopantetheine group.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the acyl chain.
Procedure:
-
Dissolve the lyophilized product in D₂O.
-
Acquire the ¹H NMR spectrum.
-
Characteristic signals for the acyl chain protons, including the methine proton at the 3-position and the methylene (B1212753) protons adjacent to the thioester and the hydroxyl group, should be identifiable. The complex signals from the coenzyme A moiety will also be present.
Enzymatic Assay for LCHAD Activity
The activity of LCHAD can be assayed by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified LCHAD enzyme
-
This compound (substrate)
-
NAD+
-
Tris-HCl buffer (e.g., 100 mM, pH 9.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer and NAD+ in a cuvette.
-
Add the LCHAD enzyme to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is proportional to the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Visualizations
Signaling Pathways and Workflows
Caption: Mitochondrial beta-oxidation pathway for very-long-chain fatty acids.
Caption: General experimental workflow for the synthesis and analysis.
References
Unveiling the Technical Landscape of (3S)-3-Hydroxyicosanoyl-CoA: A Comprehensive Guide
For Immediate Release
Shanghai, China – December 5, 2025 – A comprehensive technical guide on (3S)-3-hydroxyicosanoyl-CoA, a key intermediate in very-long-chain fatty acid metabolism, is now available for researchers, scientists, and professionals in drug development. This document provides in-depth information on its chemical properties, metabolic role, and associated enzymatic processes, addressing a critical need for detailed technical data in the field of lipid biochemistry and metabolic research.
This compound, with the CAS number 226558-54-9 , is a pivotal molecule in the intricate process of fatty acid beta-oxidation. This guide offers a structured overview of its characteristics and biological significance.
Core Chemical and Physical Data
A foundational aspect of any biochemical study is the precise characterization of the molecule of interest. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 226558-54-9 | [1][2] |
| Molecular Weight | 1078.05 g/mol | [1] |
| Chemical Formula | C41H74N7O18P3S | [1] |
The Biological Role of this compound in Very-Long-Chain Fatty Acid Beta-Oxidation
This compound is an essential intermediate in the mitochondrial beta-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms. The breakdown of these fatty acids is a critical source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.
The metabolic processing of this compound is a key step within the beta-oxidation spiral. This pathway systematically shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized in the citric acid cycle and the electron transport chain to produce ATP.
The central enzyme acting upon this compound is very-long-chain 3-hydroxyacyl-CoA dehydrogenase . This enzyme catalyzes the conversion of this compound to 3-oxoicosanoyl-CoA, an oxidation step that is crucial for the subsequent cleavage of the fatty acyl chain. Deficiencies in this enzyme can lead to serious metabolic disorders characterized by the accumulation of long-chain fatty acids and their derivatives.
Experimental Methodologies
Advancements in the study of lipid metabolism rely on robust experimental protocols. While specific protocols for this compound are not widely published, established methods for similar long-chain acyl-CoAs can be adapted.
General Protocol for the Enzymatic Synthesis of Long-Chain 3-Hydroxyacyl-CoAs
The enzymatic synthesis of 3-hydroxyacyl-CoAs can be achieved through a two-step process starting from the corresponding 2,3-enoyl free acid. This method, while described for shorter chain molecules, provides a framework for the synthesis of this compound.
-
CoA Ligation: The initial step involves the activation of the free fatty acid and its ligation to Coenzyme A. This can be catalyzed by an acyl-CoA synthetase or a CoA ligase with broad substrate specificity.
-
Hydration: The resulting enoyl-CoA is then hydrated to form the 3-hydroxyacyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase. For very-long-chain substrates, a specific very-long-chain enoyl-CoA hydratase would be required.
General Protocol for the Assay of Very-Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of 3-hydroxyacyl-CoA dehydrogenase is typically measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
-
Reaction Mixture: A typical reaction mixture would contain a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), NAD+, the enzyme source (e.g., purified enzyme or mitochondrial extract), and the substrate, this compound.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate. The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.
Regulation of Very-Long-Chain Fatty Acid Beta-Oxidation
The beta-oxidation of VLCFAs is a tightly regulated process to meet the energetic demands of the cell while preventing the accumulation of potentially toxic lipid intermediates. The regulation occurs at multiple levels, including:
-
Substrate Availability: The entry of fatty acids into the mitochondria is a key regulatory step, controlled by the carnitine palmitoyltransferase (CPT) system.
-
Transcriptional Control: The expression of genes encoding the enzymes of beta-oxidation is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are activated in response to changes in cellular energy status.
-
Allosteric Regulation: The activity of the enzymes within the beta-oxidation pathway can be allosterically regulated by the ratios of key metabolites such as NADH/NAD+ and acetyl-CoA/CoA.
Further research into the specific regulatory mechanisms involving this compound will be crucial for a complete understanding of VLCFA metabolism and its role in health and disease.
This technical guide serves as a valuable resource for the scientific community, providing a consolidated source of information on this compound. As research in metabolomics and lipidomics continues to expand, a deeper understanding of such key metabolic intermediates will be instrumental in developing novel therapeutic strategies for a range of metabolic disorders.
References
The Biological Nexus: A Technical Guide to (3S)-3-Hydroxyicosanoyl-CoA in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-3-Hydroxyicosanoyl-CoA is a pivotal, yet transient, intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). Occupying a central position in both the anabolic and catabolic pathways of these essential lipids, its cellular concentration and flux are tightly regulated. This technical guide provides an in-depth exploration of the biological roles of this compound, detailing its involvement in peroxisomal β-oxidation and fatty acid elongation. Furthermore, this document elucidates its connection to the biosynthesis of critical structural and signaling lipids, namely ceramides (B1148491) and other sphingolipids. A comprehensive overview of the enzymatic reactions governing its formation and degradation is presented, supported by available quantitative data. Detailed experimental protocols for the quantification of this compound are provided, alongside methodologies for synthesizing the necessary standards. Visual pathways and experimental workflows are rendered using Graphviz to facilitate a deeper understanding of the complex molecular relationships. This guide is intended to be an essential resource for researchers investigating lipid metabolism, metabolic disorders, and for professionals engaged in the development of therapeutics targeting these pathways.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with a chain length of 22 carbons or more, are integral components of cellular structures and signaling molecules. Their metabolism is compartmentalized within the cell, primarily occurring in the peroxisomes and the endoplasmic reticulum. This compound, a 20-carbon hydroxylated fatty acyl-CoA, emerges as a key intermediate at the crossroads of VLCFA degradation and synthesis. Its precise role and regulation are of significant interest in understanding normal cellular physiology and the pathophysiology of various metabolic diseases.
Core Biological Roles
Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
This compound is an intermediate in the peroxisomal β-oxidation of VLCFAs. Unlike the mitochondrial β-oxidation of shorter-chain fatty acids, the peroxisomal pathway is responsible for the initial chain shortening of VLCFAs. The process involves a series of enzymatic reactions that sequentially remove two-carbon units from the fatty acyl-CoA chain.
The key enzymes involved in the metabolism of this compound in this pathway are the peroxisomal bifunctional enzymes:
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) , also known as L-bifunctional protein.
-
17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4) , also known as D-bifunctional protein.
These enzymes catalyze the hydration of a trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA, and the subsequent dehydrogenation to a 3-ketoacyl-CoA. Specifically, EHHADH acts on L-3-hydroxyacyl-CoAs, while HSD17B4 processes D-3-hydroxyacyl-CoAs. The (3S) stereoisomer indicates that EHHADH is the primary enzyme responsible for its dehydrogenation in the peroxisome.
Fatty Acid Elongation
This compound also serves as an intermediate in the microsomal fatty acid elongation system. This pathway is responsible for the synthesis of VLCFAs from shorter-chain fatty acid precursors. The elongation cycle involves four sequential reactions that add a two-carbon unit, derived from malonyl-CoA, to an existing acyl-CoA chain.
In the context of elongation, this compound is formed by the reduction of 3-ketoacyl-CoA and is subsequently dehydrated to form a trans-2-enoyl-CoA. The enzymes catalyzing these steps are part of the elongase complex. The high metabolic activity of 3-hydroxyeicosanoyl-CoA in certain cellular contexts underscores its importance as a precursor for the synthesis of longer fatty acids[1].
References
An In-depth Technical Guide on (3S)-3-hydroxyicosanoyl-CoA and Very Long-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids. They also serve as precursors for important signaling molecules. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclical four-step elongation process. (3S)-3-hydroxyicosanoyl-CoA is a key intermediate in this pathway, specifically in the elongation of C18-CoA to C20-CoA and subsequent cycles. Dysregulation of VLCFA metabolism is implicated in several severe pathologies, including X-linked adrenoleukodystrophy (X-ALD), making the enzymes involved in this pathway attractive targets for drug development. This technical guide provides a comprehensive overview of the role of this compound in VLCFA metabolism, including detailed enzymatic pathways, quantitative data, and experimental protocols.
The Very Long-Chain Fatty Acid Elongation Cycle
The elongation of VLCFAs is a four-step process catalyzed by a membrane-bound enzymatic complex in the endoplasmic reticulum. Each cycle extends the fatty acyl-CoA chain by two carbons, utilizing malonyl-CoA as the carbon donor and NADPH as the reducing equivalent.[1][2]
The four reactions in the elongation cycle are:
-
Condensation: An acyl-CoA primer is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by a family of enzymes known as elongases (ELOVLs).[1][3]
-
First Reduction: The 3-ketoacyl-CoA is reduced to a (3R)-3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.[2]
-
Dehydration: The (3R)-3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).[1]
-
Second Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2,3-enoyl-CoA reductase (TECR), also utilizing NADPH.[1]
This compound is the specific 3-hydroxyacyl-CoA intermediate with a 20-carbon chain length.
Signaling Pathway of VLCFA Elongation
The following diagram illustrates the cyclical nature of the VLCFA elongation pathway, highlighting the position of this compound.
Key Enzymes in the Metabolism of this compound
The metabolism of this compound is primarily governed by the enzymes of the VLCFA elongation complex. The substrate specificity of the initial condensation step, catalyzed by the ELOVL family, largely determines the flux through the pathway for specific chain lengths.
ELOVL Family of Elongases
Mammals possess seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation.[1][3] ELOVL1 and ELOVL6 are primarily involved in the synthesis of saturated and monounsaturated VLCFAs. Specifically, ELOVL6 elongates C16:0-CoA, and ELOVL1 is responsible for the further elongation of C18:0-CoA and longer saturated fatty acyl-CoAs.[4]
3-Ketoacyl-CoA Reductase (KAR)
A single 3-ketoacyl-CoA reductase, also known as HSD17B12, is thought to be responsible for the reduction of all 3-ketoacyl-CoA intermediates in the VLCFA elongation pathway.[4]
3-Hydroxyacyl-CoA Dehydratases (HACDs)
Four isoforms of 3-hydroxyacyl-CoA dehydratase (HACD1-4) have been identified in mammals.[5] These enzymes catalyze the dehydration of the 3-hydroxyacyl-CoA intermediate. HACD1 and HACD2 have been shown to have redundant functions and are active in a wide range of fatty acid elongation pathways.[5]
Trans-2,3-Enoyl-CoA Reductase (TECR)
A single enzyme, TECR, is responsible for the final reduction step in the elongation cycle.[6]
Quantitative Data
Precise quantitative data for the enzymes involved in the metabolism of this compound and its precursors are essential for understanding the kinetics of the VLCFA elongation pathway and for the development of targeted therapeutics. While comprehensive kinetic data for C20 substrates are limited in the literature, the following tables summarize available information for the key enzymatic steps.
Table 1: Kinetic Parameters of ELOVL1
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism/System | Reference |
| C18:0-CoA | 10.3 ± 1.2 | 16.5 ± 0.5 | Human (HEK293 cells overexpressing ELOVL1) | [7] |
| C20:0-CoA | 11.2 ± 1.8 | 14.8 ± 0.8 | Human (HEK293 cells overexpressing ELOVL1) | [7] |
| C22:0-CoA | 7.9 ± 1.1 | 18.2 ± 0.9 | Human (HEK293 cells overexpressing ELOVL1) | [7] |
| C24:0-CoA | 9.1 ± 1.5 | 17.1 ± 1.1 | Human (HEK293 cells overexpressing ELOVL1) | [7] |
| Malonyl-CoA | 21.4 ± 3.5 | - | Human (HEK293 cells overexpressing ELOVL1) | [7] |
Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase (related to β-oxidation)
| Substrate | Km (µM) | Vmax (U/mg) | Source Organism/System | Reference |
| 3-Hydroxybutyryl-CoA (C4) | 13 | 178 | Pig heart mitochondria | [8] |
| 3-Hydroxyoctanoyl-CoA (C8) | 2.5 | 230 | Pig heart mitochondria | [8] |
| 3-Hydroxypalmitoyl-CoA (C16) | 2.0 | 115 | Pig heart mitochondria | [8] |
Experimental Protocols
Protocol 1: In Vitro VLCFA Elongation Assay
This protocol allows for the measurement of the overall VLCFA elongation activity in a microsomal fraction.
1. Preparation of Microsomes:
-
Homogenize tissue or cultured cells in a buffer containing 0.25 M sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove mitochondria and cell debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Elongation Reaction:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer, pH 7.4
-
2.5 mM ATP
-
0.5 mM Coenzyme A
-
0.75 mM MgCl2
-
1 mM NADPH
-
50 µM [14C]-malonyl-CoA (or other labeled precursor)
-
50 µM of the desired acyl-CoA substrate (e.g., C18:0-CoA)
-
50-100 µg of microsomal protein
-
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
3. Termination and Analysis:
-
Stop the reaction by adding 2.5 M KOH.
-
Saponify the lipids by heating at 70°C for 60 minutes.
-
Acidify the mixture with concentrated HCl.
-
Extract the fatty acids with hexane.
-
Analyze the extracted fatty acids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to quantify the elongated products.
Experimental Workflow for VLCFA Analysis
Protocol 2: LC-MS/MS Quantification of 3-Hydroxyacyl-CoAs
This protocol provides a sensitive and specific method for the quantification of 3-hydroxyacyl-CoA intermediates.
1. Sample Preparation:
-
Homogenize tissue or cells in a suitable buffer and precipitate proteins with a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Perform solid-phase extraction (SPE) to enrich for acyl-CoAs. A C18 cartridge is commonly used.
-
Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for the 3-hydroxyacyl-CoA of interest in Multiple Reaction Monitoring (MRM) mode. For this compound, this would involve identifying the specific m/z transitions.
-
Interactions within the VLCFA Elongase Complex
Evidence suggests that the enzymes of the VLCFA elongation pathway form a functional complex at the endoplasmic reticulum membrane. These protein-protein interactions are thought to facilitate the efficient channeling of intermediates between the active sites of the sequential enzymes.[9][10][11][12]
Studies in both plants and mammals have shown interactions between the different components of the elongase complex, including ELOVLs, KAR, HACDs, and TECR.[9][10][11][12] These interactions can be studied using techniques such as co-immunoprecipitation, yeast two-hybrid assays, and bimolecular fluorescence complementation (BiFC).[9][10][11][12]
Logical Relationship of the VLCFA Elongase Complex
The following diagram illustrates the proposed interactions between the core components of the VLCFA elongase complex.
Conclusion
This compound is a pivotal, yet transient, intermediate in the biosynthesis of very long-chain fatty acids. A thorough understanding of its metabolism, including the kinetics of the enzymes that produce and consume it, is critical for elucidating the mechanisms of VLCFA-related disorders and for the rational design of novel therapeutic interventions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important area of lipid metabolism. The continued development of sensitive analytical techniques, such as LC-MS/MS, will be instrumental in advancing our knowledge of the intricate regulation of VLCFA synthesis.
References
- 1. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein-protein interactions in fatty acid elongase complexes are important for very-long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Dual Fatty Acid Elongase Complex Interactions in Arabidopsis | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Enzymatic Synthesis of (3S)-3-hydroxyicosanoyl-CoA
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: (3S)-3-hydroxyicosanoyl-CoA is a critical intermediate in the endoplasmic reticulum pathway for the biosynthesis of very-long-chain fatty acids (VLCFAs). Access to this and similar molecules is essential for studying the kinetics and inhibition of the enzymes involved in VLCFA metabolism, which are increasingly recognized as important targets in metabolic diseases and oncology. This guide provides a detailed overview of the enzymatic pathway and presents a composite experimental protocol for the in vitro synthesis of this compound using recombinant human enzymes. It includes methodologies for reaction setup, product purification, and analysis, along with available quantitative data on the key enzymes.
Introduction: The Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway
The synthesis of fatty acids with chain lengths of 20 carbons or more occurs in the endoplasmic reticulum through a four-step iterative cycle. This process is crucial for producing precursors for complex lipids such as ceramides (B1148491) and sphingolipids. Each cycle extends an acyl-CoA molecule by two carbons, utilizing malonyl-CoA as the carbon donor. The synthesis of this compound represents the outcome of the first two steps in the elongation of stearoyl-CoA (C18:0).
The four core reactions in the VLCFA elongation cycle are:
-
Condensation: A fatty acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step.
-
Reduction: The 3-ketoacyl-CoA is reduced to a (3S)-3-hydroxyacyl-CoA using NADPH as a reductant.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA.
-
Reduction: The trans-2,3-enoyl-CoA is reduced by NADPH to yield an acyl-CoA elongated by two carbons.
This guide focuses on executing the first two steps in vitro to produce and isolate the (3S)-3-hydroxyacyl-CoA intermediate.
Key Biocatalysts and Substrates
The synthesis relies on two key enzymes that perform the initial steps of the elongation cycle. To produce the C20 target molecule, the primary substrate is the CoA ester of the C18 saturated fatty acid, stearic acid.
| Component | Type | Function / Role |
| Stearoyl-CoA (C18:0-CoA) | Substrate | The initial acyl-CoA chain to be elongated. |
| Malonyl-CoA | Substrate | Provides the two-carbon unit for elongation. |
| ELOVL6 | Enzyme | ELOVL Fatty Acid Elongase 6; catalyzes the condensation of stearoyl-CoA and malonyl-CoA to form 3-ketoicosanoyl-CoA.[1] |
| HSD17B12 | Enzyme | Hydroxysteroid 17-Beta Dehydrogenase 12; also known as 3-ketoacyl-CoA reductase (KAR), it reduces 3-ketoicosanoyl-CoA to this compound.[2] |
| NADPH | Cofactor | Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (reduced form); serves as the electron donor for the reductase activity of HSD17B12.[2] |
Pathway and Workflow Diagrams
The enzymatic synthesis of this compound involves a two-step biochemical reaction sequence. The practical execution follows a standard workflow from reaction setup to final analysis.
Caption: The first two steps of VLCFA elongation to produce the target molecule.
Caption: A typical workflow for the in vitro synthesis and purification.
Experimental Protocol: A Composite Method
This protocol describes a coupled two-enzyme reaction designed to synthesize and accumulate this compound. It is a composite methodology based on published in vitro assays for the individual enzymes.[1]
4.1 Materials and Reagents
-
Recombinant human ELOVL6 (microsomal preparation or purified)
-
Recombinant human HSD17B12 (microsomal preparation or purified)
-
Stearoyl-CoA sodium salt
-
Malonyl-CoA lithium salt
-
NADPH tetrasodium (B8768297) salt
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
Perchloric acid (PCA) or Acetonitrile (B52724) (ACN) for quenching
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 reverse-phase column
4.2 Enzyme Reaction Setup
-
Prepare a reaction master mix in a microcentrifuge tube on ice. For a final volume of 200 µL, the final concentrations should be:
-
100 mM Potassium Phosphate Buffer, pH 7.4
-
2 mM DTT
-
5 mM MgCl₂
-
0.1% BSA
-
200 µM NADPH
-
50 µM Stearoyl-CoA
-
100 µM Malonyl-CoA (can be radiolabeled, e.g., [¹⁴C]malonyl-CoA, for tracking)
-
-
Add recombinant ELOVL6 and HSD17B12 enzymes to the master mix. The optimal amount of each enzyme (e.g., 5-10 µg of microsomal protein) should be determined empirically.
-
Vortex briefly and centrifuge to collect the contents.
4.3 Incubation and Reaction Quenching
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for 30-60 minutes. The exact time may require optimization to maximize the yield of the 3-hydroxy intermediate before it is further processed by any contaminating downstream enzymes.
-
Stop the reaction by adding an equal volume of cold acetonitrile (ACN) or by acidifying with perchloric acid to a final concentration of 5%.[3] Place on ice for 10 minutes.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoA esters, to a new tube for purification.
4.4 Purification of this compound
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water, and finally with an equilibration buffer (e.g., 75 mM KH₂PO₄, pH 4.9).
-
Load the supernatant from the quenched reaction onto the cartridge.
-
Wash the cartridge with the equilibration buffer to remove unbound substrates and salts.
-
Elute the acyl-CoA esters with a solvent of higher organic content, such as 2-propanol or acetonitrile.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Concentrate the eluted sample under a stream of nitrogen or by vacuum centrifugation.
-
Resuspend the sample in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the compounds using a binary gradient. A typical system involves:
-
Solvent A: 75 mM KH₂PO₄, pH 4.9
-
Solvent B: Acetonitrile[3]
-
-
Monitor the elution profile by measuring UV absorbance at 260 nm, which is characteristic of the adenine moiety of Coenzyme A.[3]
-
Collect fractions corresponding to the peak of the desired product, which is expected to be more polar (elute earlier) than the starting stearoyl-CoA due to the hydroxyl group.
-
4.5 Analysis and Verification The identity and purity of the collected fractions should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS). The analysis will verify the correct mass for 3-hydroxyicosanoyl-CoA (Expected [M-H]⁻ ion). Chiral chromatography may be employed to confirm the (3S) stereochemistry if required.[4]
Quantitative Enzyme Data
Precise kinetic parameters for the specific human enzymes and substrates in this protocol are not extensively documented. The following table summarizes the most relevant available data for the key enzymes, which can serve as a baseline for experimental design.
| Enzyme | Substrate(s) | Parameter | Value | Source / Notes |
| Human ELOVL6 | Palmitoyl-CoA (C16:0) | Activity Profile | Elongates C12-C16 saturated and monounsaturated fatty acyl-CoAs.[1] | ELOVL6 is the primary elongase for converting C16 to C18 chains. |
| Human ELOVL7 | Stearoyl-CoA (C18:0) | Substrate Preference | Has a reported preference for C18-CoA substrates and can accept chains up to C20.[5][6] | May also contribute to the initial condensation step. |
| Human HSD17B12 | Estrone | Kₘ | 3.5 µM | [2] |
| Human HSD17B12 | 3-ketoacyl-CoAs | Activity Profile | Reduces various very-long-chain 3-oxoacyl-CoAs in an NADPH-dependent manner.[2][7] | Kₘ for 3-ketoicosanoyl-CoA is not specified in the literature but is expected to be in the low micromolar range. |
Conclusion
The enzymatic synthesis of this compound is a feasible in vitro process that leverages the first two enzymes of the VLCFA elongation pathway. By carefully controlling reaction conditions and omitting the downstream dehydratase and reductase enzymes, the desired 3-hydroxy intermediate can be produced and isolated. The composite protocol and data provided in this guide offer a robust starting point for researchers to generate this valuable metabolite for use in biochemical assays, inhibitor screening, and as an analytical standard in lipidomics research. Further optimization of enzyme concentrations and incubation times will be necessary to maximize yields for specific applications.
References
- 1. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of (3S)-3-Hydroxyicosanoyl-CoA Standard
Audience: Researchers, scientists, and drug development professionals in the fields of metabolism, enzymology, and analytical biochemistry.
Purpose: This document provides a detailed protocol for the chemical synthesis, purification, and characterization of a (3S)-3-hydroxyicosanoyl-CoA standard for use in research applications.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and de novo synthesis of lipids.[1][2] Specifically, this compound is an intermediate in the elongation pathway of very-long-chain fatty acids (VLCFAs).[3] The availability of high-purity standards for these molecules is essential for the accurate identification and quantification in biological samples, for use as substrates in enzyme activity assays, and for the calibration of analytical instrumentation.[1][4]
Commercially available standards for many specific long-chain acyl-CoAs are often limited or prohibitively expensive.[1] This application note outlines a robust chemo-enzymatic strategy for the synthesis of this compound. The protocol is based on established methods for the synthesis of the precursor (3S)-hydroxyicosanoic acid and its subsequent coupling to Coenzyme A.[4][5][6] The purification and analytical methods are adapted from proven techniques for long-chain acyl-CoA analysis.[7][8][9]
Synthesis Pathway Overview
The synthesis of this compound is a two-stage process:
-
Stereoselective Synthesis of (3S)-Hydroxyicosanoic Acid: This precursor is synthesized via an asymmetric aldol (B89426) reaction to establish the correct stereochemistry at the C3 position.[5]
-
Coupling to Coenzyme A: The free carboxylic acid is activated and then coupled to the thiol group of Coenzyme A to form the final thioester product.[6]
The overall workflow is depicted in the diagram below.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (3S)-3-Hydroxyicosanoyl-CoA from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-Hydroxyicosanoyl-CoA is a long-chain acyl-Coenzyme A thioester that plays a role as an intermediate in fatty acid metabolism, specifically in the pathways of fatty acid elongation and beta-oxidation. The accurate purification and quantification of this molecule from tissue samples are critical for understanding lipid metabolism, identifying potential biomarkers for metabolic diseases, and for the development of therapeutic agents targeting these pathways. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from tissue samples, along with expected quantitative data and relevant metabolic pathway diagrams.
Data Presentation
The following tables summarize the expected recovery and purity at each stage of the purification process, based on established methods for long-chain acyl-CoA purification.
Table 1: Expected Recovery Rates for a Two-Step Purification of this compound from Tissue
| Purification Step | Description | Expected Recovery Rate (%) |
| 1. Tissue Homogenization & Extraction | Extraction of total long-chain acyl-CoAs from tissue homogenate using an organic solvent mixture. | 93 - 104[1] |
| 2. Solid-Phase Extraction (SPE) | Purification of the acyl-CoA fraction from the crude extract using a specialized silica (B1680970) gel column. | 83 - 90[1] |
| Overall | Combined recovery after both steps. | 77 - 94 |
Table 2: Purity Assessment of this compound Following HPLC Purification
| Analytical Method | Parameter | Expected Purity |
| HPLC-UV (260 nm) | Peak Area Percentage | > 95% |
| LC-MS/MS | Signal-to-Noise Ratio | > 100 |
| LC-MS/MS | Absence of Interfering Peaks | No co-eluting peaks with similar mass-to-charge ratio |
Experimental Protocols
Tissue Sample Preparation and Homogenization
This protocol describes the initial steps for preparing tissue samples to extract long-chain acyl-CoAs.
Materials:
-
Tissue sample (e.g., liver, heart, muscle), snap-frozen in liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
2-Propanol
-
Acetonitrile
-
Centrifuge capable of 4°C and high-speed centrifugation
-
Homogenizer (e.g., glass Dounce or mechanical)
Protocol:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled homogenizer tube.
-
Add 1 mL of ice-cold Homogenization Buffer per 100 mg of tissue.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add an equal volume of 2-propanol to the homogenate and mix thoroughly.
-
Add two volumes of acetonitrile, vortex for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs for solid-phase extraction.
Solid-Phase Extraction (SPE) of this compound
This protocol outlines the purification of the acyl-CoA fraction from the tissue extract using a specialized SPE column.
Materials:
-
Supernatant from the tissue homogenization step
-
SPE columns with 2-(2-pyridyl)ethyl-functionalized silica gel
-
SPE vacuum manifold
-
Wash Buffer 1: Acetonitrile/2-Propanol (3:1, v/v)
-
Wash Buffer 2: 0.1 M Potassium Phosphate, pH 6.7
-
Elution Buffer: 2-Propanol
-
Nitrogen gas stream or vacuum concentrator
Protocol:
-
Condition the SPE column by passing 5 mL of methanol (B129727) followed by 5 mL of Wash Buffer 2.
-
Load the supernatant from the tissue extraction onto the conditioned SPE column.
-
Wash the column with 5 mL of Wash Buffer 1 to remove unbound contaminants.
-
Wash the column with 5 mL of Wash Buffer 2 to remove polar impurities.
-
Dry the column under a gentle stream of nitrogen for 5 minutes.
-
Elute the acyl-CoAs with 2 mL of Elution Buffer.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of 50% acetonitrile) for HPLC analysis.
HPLC Purification of this compound
This protocol details the final purification of this compound using reverse-phase high-performance liquid chromatography.
Materials:
-
HPLC system with a UV detector (260 nm) and fraction collector
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid
-
Purified acyl-CoA extract from the SPE step
Protocol:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject the reconstituted acyl-CoA extract onto the column.
-
Develop a linear gradient to increase the concentration of Mobile Phase B to 100% over 40 minutes.
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the expected retention time of this compound.
-
Analyze the collected fractions by LC-MS/MS to confirm the identity and purity of the target molecule.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound from tissue samples.
Metabolic Pathway: Fatty Acid Elongation
This compound is an intermediate in the fatty acid elongation cycle. This pathway extends fatty acid chains by two carbons in each cycle.
Caption: Role of this compound in the fatty acid elongation pathway.
Logical Relationship: Purification and Analysis
This diagram illustrates the logical flow from the biological sample to the final purified and analyzed product.
Caption: Logical flow of the purification and analysis process.
References
Application Note & Protocol: Quantification of (3S)-3-hydroxyicosanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-hydroxyicosanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1] The accurate quantification of specific acyl-CoAs like this compound is vital for understanding metabolic processes in both healthy and diseased states.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and robustness.[1][3] This document provides a detailed protocol for the quantification of this compound in biological samples using a validated LC-MS/MS method.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general role of 3-hydroxyacyl-CoAs in fatty acid β-oxidation and the experimental workflow for their quantification.
Figure 1: Simplified overview of the fatty acid β-oxidation pathway highlighting the position of (3S)-3-hydroxyacyl-CoA.
Figure 2: General experimental workflow for the quantification of this compound.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific biological matrices.
Materials and Reagents
-
This compound standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate
-
Ultrapure water
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Biological matrix (e.g., liver tissue, cell pellets)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization : Homogenize tissue samples (e.g., 50-100 mg) in a suitable buffer, for instance, KH2PO4 buffer (100 mM, pH 4.9).[4]
-
Extraction : Add organic solvent such as acetonitrile to the homogenate to precipitate proteins and extract acyl-CoAs.[4] Centrifuge to pellet the precipitate.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water.[3]
-
Sample Loading : Load the supernatant from the extraction step onto the conditioned C18 SPE cartridge.[3]
-
Washing : Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[3]
-
Elution : Elute this compound with 1 mL of methanol.[3]
-
Drying and Reconstitution : Evaporate the eluent to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase.[3]
Liquid Chromatography (LC)
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A : 0.1% formic acid in water.[3]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[3]
-
Flow Rate : 0.3 mL/min.[3]
-
Injection Volume : 5 µL.[3]
-
Gradient Elution : A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the long-chain acyl-CoA. For example:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-8 min: Hold at 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: Hold at 5% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[3]
-
Scan Type : Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions : The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. A common fragmentation for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[6]
-
Collision Energy (CE) and other source parameters : Optimize these parameters for the specific analyte and instrument to achieve maximum signal intensity.[3]
Data Presentation
The quantitative data should be presented in a clear and structured format. Below is a template for summarizing the key parameters of the LC-MS/MS method validation.
| Parameter | This compound |
| Linear Range | e.g., 1 - 2000 ng/mL |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL |
| Precision (%RSD) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Accuracy (%RE) | 85 - 115% |
| Recovery | > 70% |
| Matrix Effect | Minimal |
Table 1: Summary of typical validation parameters for the quantification of this compound by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a sensitive and specific approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrument parameters serves as a robust starting point for researchers. Proper method validation is crucial to ensure reliable and accurate quantitative results, which are essential for advancing our understanding of metabolic pathways and for drug development.
References
- 1. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC Separation of (3S)-3-Hydroxyicosanoyl-CoA Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3S)-3-Hydroxyicosanoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway. The stereochemistry of the hydroxyl group at the C-3 position is crucial for the subsequent enzymatic reaction catalyzed by L-3-hydroxyacyl-CoA dehydrogenase. The accurate separation and quantification of the (3S) isomer from its (3R) counterpart and other positional isomers are essential for studying fatty acid metabolism, diagnosing related metabolic disorders, and for the quality control of synthetically produced standards. This application note provides a detailed protocol for the chiral separation of this compound isomers using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of 3-hydroxyicosanoyl-CoA isomers. These values are based on methods for structurally similar long-chain acyl-CoAs and may require optimization for specific instrumentation and sample matrices.[1]
| Parameter | Expected Value |
| Analyte | This compound |
| Isomers | (3R)-3-Hydroxyicosanoyl-CoA |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-RH) |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Expected Elution Order | Dependent on chiral column chemistry |
| Resolution (Rs) | > 1.5 |
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis.
Sample Preparation
For biological samples, a solid-phase extraction (SPE) is recommended to remove interfering substances.[1][2]
-
Homogenization: Homogenize tissue samples in a potassium phosphate (B84403) buffer (100 mM, pH 4.9).
-
Extraction: Add 2-propanol and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[3]
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the 3-hydroxyicosanoyl-CoA with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase.
For synthetic standards, dissolve the sample directly in the mobile phase.[1]
HPLC Method
The following HPLC method is a starting point and should be optimized for your specific system.
-
HPLC System: A standard HPLC system equipped with a UV detector.[1]
-
Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 30 70 20 10 90 25 10 90 26 30 70 | 35 | 30 | 70 |
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 260 nm.[3]
-
Injection Volume: 10 µL.[1]
Procedure
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject the prepared sample.
-
Run the gradient program as detailed above.
-
Identify the peaks corresponding to the (3S) and (3R) isomers based on the retention times of known standards.
-
Quantify the peaks based on their area.
Visualizations
Mitochondrial Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of this compound in the fatty acid β-oxidation spiral.
Caption: Role of this compound in β-oxidation.
Experimental Workflow
The diagram below outlines the general workflow for the analysis of this compound isomers from biological samples.
Caption: Workflow for 3-hydroxyicosanoyl-CoA analysis.
References
Commercial Sources and Applications of Synthetic (3S)-3-Hydroxyicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-Hydroxyicosanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A thioester. As an intermediate in fatty acid metabolism, it plays a crucial role in cellular energy homeostasis. This document provides an overview of the commercial sources for synthetic this compound and detailed application notes and protocols for its use in research and drug development. The methodologies described herein are based on established techniques for the analysis and utilization of long-chain acyl-CoA molecules.
Commercial Availability
Synthetic this compound is available from a limited number of specialized chemical suppliers for research purposes. Due to the complexity of its synthesis, it is typically sold in small quantities and the price is often available upon request.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Purity | Format | Availability |
| MedchemExpress | This compound | >98% | Lyophilized powder | Inquire |
| Chemsoon | This compound | >95% | Lyophilized powder | Inquire |
Applications in Research and Drug Development
This compound is a valuable tool for a variety of research applications, primarily focused on the study of fatty acid metabolism and related disorders.
Enzyme Substrate for 3-Hydroxyacyl-CoA Dehydrogenases (HADH)
This compound serves as a specific substrate for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a key enzyme in the mitochondrial trifunctional protein complex responsible for the beta-oxidation of long-chain fatty acids. Deficiencies in LCHAD lead to a group of severe inherited metabolic disorders.
Investigation of Fatty Acid Beta-Oxidation Disorders
The compound is instrumental in the in vitro characterization of LCHAD deficiency and other related fatty acid oxidation disorders. By using this compound as a substrate in enzymatic assays, researchers can assess enzyme activity in patient-derived cells or tissues, aiding in diagnosis and the evaluation of potential therapeutic interventions.
Drug Discovery and Development
This compound can be utilized in high-throughput screening assays to identify and characterize inhibitors or activators of LCHAD and other enzymes involved in fatty acid metabolism. Such compounds may have therapeutic potential for metabolic diseases, including obesity, diabetes, and certain cancers.
Metabolic Flux and Lipidomics Studies
As a standard for mass spectrometry-based lipidomics, this compound allows for the accurate quantification of its endogenous levels in various biological samples. This is crucial for understanding the metabolic flux through the beta-oxidation pathway under different physiological and pathological conditions.
Experimental Protocols
Protocol 1: Enzymatic Assay of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity
This protocol describes a spectrophotometric assay to measure the activity of LCHAD using this compound as a substrate. The assay is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
This compound
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Bovine Serum Albumin (BSA)
-
Mitochondrial extract or purified LCHAD enzyme
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and BSA in a cuvette.
-
Add the mitochondrial extract or purified enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding a known concentration of this compound to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Table 2: Typical Reaction Conditions for LCHAD Assay
| Component | Final Concentration |
| Tris-HCl (pH 9.0) | 100 mM |
| NAD+ | 1 mM |
| BSA | 0.1 mg/mL |
| This compound | 10-100 µM |
| Mitochondrial Protein | 10-50 µg |
Workflow for LCHAD Activity Assay
Caption: Workflow for the enzymatic assay of LCHAD activity.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general method for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound standard
-
Internal standard (e.g., [¹³C₄]-Palmitoyl-CoA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Add the internal standard to the homogenate.
-
Perform protein precipitation with cold ACN.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Enrich and purify the acyl-CoAs using SPE.
-
Elute the acyl-CoAs and evaporate the solvent.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases containing formic acid in water and ACN.
-
Detect the analyte using electrospray ionization (ESI) in positive mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Table 3: Example LC-MS/MS Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | To be determined empirically |
| MRM Transition (IS) | To be determined empirically |
Workflow for LC-MS/MS Analysis
Caption: General workflow for the quantitative analysis of acyl-CoAs.
Signaling Pathway Involvement
This compound is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. This pathway is a major source of cellular energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.
Fatty Acid Beta-Oxidation Pathway
Caption: The role of this compound in beta-oxidation.
Troubleshooting & Optimization
Technical Support Center: Separation of 3-Hydroxyacyl-CoA Positional Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in separating 3-hydroxyacyl-CoA positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 3-hydroxyacyl-CoA positional isomers?
A1: The main difficulties arise from the inherent similarities between the isomers. These challenges include:
-
Similar Physicochemical Properties: Positional isomers have the same mass and often similar polarities, making them difficult to resolve using standard chromatographic methods.[1]
-
Stereoisomers: The presence of chiral centers results in enantiomers (e.g., 3R- and 3S-hydroxy) that are chemically identical in a non-chiral environment, requiring specialized chiral separation techniques.[1]
-
Compound Stability: Acyl-CoA thioesters can be prone to degradation, which necessitates careful sample handling and optimized, often low-temperature, chromatographic conditions.[1]
-
Matrix Effects: When analyzing biological samples, other endogenous compounds can interfere with the separation and detection of the target analytes, a phenomenon known as matrix effects.[1]
Q2: Which analytical techniques are most effective for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective, especially for chiral separations.[1] These methods are frequently coupled with mass spectrometry (MS) for sensitive and selective detection.[1] Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, particularly for analyzing the 3-hydroxy fatty acids after hydrolysis from the CoA moiety.[2][3]
Q3: Why is mass spectrometry alone often insufficient to distinguish positional isomers?
A3: Positional isomers have identical atomic compositions and, therefore, the same exact mass.[4] Standard mass spectrometry measures the mass-to-charge ratio, which will be identical for these isomers. While tandem mass spectrometry (MS/MS) can sometimes create unique fragmentation patterns, these patterns can be very similar, making differentiation challenging without prior chromatographic separation.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of 3-hydroxyacyl-CoA positional isomers.
Chromatography & Separation Issues
Q: I'm seeing poor peak resolution or co-elution of isomers. What should I do?
A: Poor resolution is a common problem. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution(s) |
| Inadequate Column Chemistry | For positional isomers, try a column with a different stationary phase (e.g., C8 instead of C18) or a longer column to increase theoretical plates.[7][8] For enantiomers, screen different polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).[1] |
| Suboptimal Mobile Phase | Adjust the mobile phase composition or gradient. For reversed-phase LC, modify the organic solvent ratio or the pH. For chiral separations, optimize the ratio of the organic modifier (e.g., isopropanol) and any acidic/basic additives.[1] |
| Incorrect Flow Rate | Optimize the flow rate. A slower flow rate can sometimes improve resolution, though it will increase run time.[8] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Temperature can significantly impact retention times and selectivity, especially in chiral separations.[1][9] |
Q: My peak shapes are poor (tailing, fronting, or split). How can I fix this?
A: Poor peak shape can compromise quantification and resolution.
| Potential Cause | Recommended Solution(s) |
| Column Overload | Reduce the sample injection volume or dilute the sample. Overloading the column is a common cause of peak fronting and tailing.[8][10] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[9][11] |
| Column Contamination/Damage | Contamination at the column inlet can cause split peaks.[1] Try backflushing the column or replacing the inlet frit. If the column is old or has been used with complex samples, it may need to be replaced.[10] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Poorly installed fittings can create void volumes, leading to peak broadening.[11] |
Mass Spectrometry & Detection Issues
Q: The signal intensity for my analyte is low or inconsistent. How can I improve it?
A: Low signal can be due to a variety of factors related to the ionization process.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Ion Source Settings | Optimize source parameters such as capillary voltage, gas flow rates, and temperature specifically for acyl-CoA compounds.[1] |
| Ion Suppression | Matrix components from biological samples can suppress the ionization of the target analyte. Improve sample cleanup using methods like solid-phase extraction (SPE).[1] |
| Formation of Adducts | The presence of sodium or potassium adducts can split the ion signal. Use high-purity solvents and glassware to minimize salt contamination.[1] |
| Inconsistent Fragmentation (MS/MS) | Ensure the collision energy is optimized for your specific acyl-CoA and is stable throughout the analysis.[1] |
Experimental Protocols
Protocol 1: Chiral Separation using Supercritical Fluid Chromatography (SFC-MS)
This protocol is adapted from established methods for similar chiral compounds and serves as a starting point for method development.[1]
-
System: SFC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate)-based chiral column.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection (MS): ESI in positive ion mode. Monitor for the specific m/z of the 3-hydroxyacyl-CoA and its characteristic fragments (e.g., via Selected Reaction Monitoring, SRM).
Procedure:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample, dissolved in a suitable solvent like methanol.
-
Acquire data in either full scan or SRM mode to identify and quantify the isomers.
Visualization of Workflows
A logical workflow is crucial for systematically tackling separation challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Optimizing Long-Chain Acyl-CoA Analysis by HPLC
Welcome to the technical support center for the analysis of long-chain acyl-CoAs using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the peak shape and overall quality of their chromatographic data.
Frequently Asked Questions (FAQs)
Q1: Why do my long-chain acyl-CoA peaks often show tailing or broadening in reversed-phase HPLC?
A1: Long-chain acyl-CoAs are amphiphilic molecules, possessing both a hydrophobic fatty acyl chain and a hydrophilic Coenzyme A moiety containing phosphate (B84403) groups. This dual nature can lead to several issues in reversed-phase HPLC, resulting in poor peak shape:
-
Secondary Interactions: The negatively charged phosphate groups on the CoA portion can interact with residual positive charges on the silica-based stationary phase (silanols), causing peak tailing.[1]
-
Poor Solubility: Long-chain acyl-CoAs may have limited solubility in highly aqueous mobile phases used at the beginning of a gradient run, leading to peak broadening.
-
On-Column Degradation: The thioester bond in acyl-CoAs can be susceptible to hydrolysis, especially at non-optimal pH values, which can affect peak integrity.
-
Analyte Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks. You can test for this by injecting a 10-fold dilution of your sample to see if the peak shape improves.[2][3]
Q2: What is the role of an ion-pairing agent in the analysis of long-chain acyl-CoAs?
A2: Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic group. For the analysis of negatively charged analytes like acyl-CoAs, a cationic ion-pairing agent (e.g., a tertiary amine like N,N-dimethylbutylamine) is used.[4] The agent works in two primary ways:
-
It can pair with the negatively charged phosphate groups of the acyl-CoA in the mobile phase, neutralizing the charge and increasing the overall hydrophobicity of the molecule. This enhances its retention on a reversed-phase column.[5][6][7]
-
The hydrophobic portion of the ion-pairing agent can adsorb to the stationary phase, creating a transient ion-exchange surface that can improve the retention and selectivity for the charged acyl-CoAs.[7][8]
The use of an ion-pairing agent can lead to sharper, more symmetrical peaks and improved resolution between different acyl-CoA species.[6]
Q3: How does the mobile phase pH affect the peak shape of long-chain acyl-CoAs?
A3: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like acyl-CoAs.
-
Slightly Acidic pH: Using a slightly acidic mobile phase (pH 4-5) can suppress the ionization of the phosphate groups on the CoA moiety.[9][10] This reduces the negative charge and minimizes secondary interactions with the stationary phase, leading to improved peak shape. However, under these conditions, long-chain acyl-CoAs can still exhibit peak tailing.[10]
-
Alkaline pH: An alkaline mobile phase may be preferred for long-chain acyl-CoAs to ensure the phosphate groups are fully ionized, which can sometimes lead to more consistent interactions and better peak shapes, especially when used with a suitable ion-pairing agent.[10]
It is crucial to operate within the pH stability range of your HPLC column to prevent its degradation.[3]
Q4: Can adjusting the column temperature improve my results?
A4: Yes, adjusting the column temperature can have a significant impact on the chromatography of long-chain acyl-CoAs:
-
Improved Efficiency: Increasing the temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and better column efficiency.[11][12]
-
Reduced Backpressure: Lower mobile phase viscosity also results in lower system backpressure, allowing for the use of higher flow rates to shorten run times.[12]
-
Changes in Selectivity: Temperature can also alter the selectivity of the separation, potentially improving the resolution between closely eluting peaks.[12] A recommended starting point for optimizing the separation of long-chain acyl-CoAs is a column temperature of 35°C.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the phosphate groups of acyl-CoAs and the stationary phase. | - Add a cationic ion-pairing agent (e.g., N,N-dimethylbutylamine) to the mobile phase.[4]- Adjust the mobile phase to a slightly acidic pH (e.g., 4.9) using a buffer like potassium phosphate.[9]- Use a column with a modern, well-endcapped stationary phase to minimize exposed silanol (B1196071) groups. |
| Broad Peaks | Poor sample solubility in the initial mobile phase conditions or sample overload. | - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Reduce the injection volume or sample concentration to avoid overloading the column.[14]- Increase the initial percentage of organic solvent in your gradient, if possible without compromising the retention of shorter-chain acyl-CoAs. |
| Poor Resolution | Inadequate separation between different long-chain acyl-CoA species. | - Optimize the gradient elution profile by making it shallower to increase the separation time between peaks.- Adjust the column temperature to alter selectivity.[12]- Evaluate a different stationary phase chemistry (e.g., a C18 column with a different bonding density or a phenyl-hexyl column).[15][16] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is thoroughly mixed and degassed.[17]- Use a column thermostat to maintain a stable temperature.[14]- Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| High Backpressure | Blockage in the HPLC system, often at the column inlet frit. | - Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column from particulate matter.[2]- If the pressure is still high, try back-flushing the column (refer to the manufacturer's instructions).[3] |
Experimental Protocols
Protocol 1: Sample Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from a method designed to increase the recovery of long-chain acyl-CoAs from tissue samples.[9]
-
Homogenization: Homogenize the frozen, powdered tissue sample in 2 mL of 100 mM potassium phosphate buffer (KH2PO4) at pH 4.9.
-
Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.
-
Further Extraction: Add 0.25 mL of saturated ammonium (B1175870) sulfate (B86663) (NH4SO4) and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.
-
Purification: The acyl-CoAs in the extract can then be further purified using solid-phase extraction (SPE) with an oligonucleotide purification column.
-
Elution and Concentration: Elute the acyl-CoAs from the SPE column with 2-propanol and concentrate the eluent before HPLC analysis.
Protocol 2: HPLC Method for Improved Separation of Long-Chain Acyl-CoAs
This protocol outlines a gradient HPLC method that has been shown to significantly improve the separation of common unsaturated and saturated acyl-CoAs.[9][13]
-
Column: C18 reversed-phase column
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9[9]
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid[9][13]
-
Column Temperature: 35°C[13]
-
Flow Rate: 0.5 mL/min[13]
-
Detection: UV at 260 nm[9]
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 44 |
| 80 | 50 |
| 91 | 50 |
| 106 | 70 |
| 120 | 80 |
| 140 | 44 |
Visual Guides
Caption: Experimental workflow for long-chain acyl-CoA analysis.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blog [phenomenex.blog]
- 8. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: Optimizing Collision Energy for (3S)-3-Hydroxyicosanoyl-CoA Fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of (3S)-3-hydroxyicosanoyl-CoA. The information provided will help optimize collision energy for efficient fragmentation and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and major fragment ions for this compound in positive ion ESI-MS/MS?
In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), this compound is expected to yield a protonated precursor ion [M+H]⁺. Based on the known fragmentation patterns of long-chain acyl-CoAs, two major fragment ions are anticipated. The first is a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety. The second is a fragment ion at m/z 428, which represents the pantetheine-phosphate portion of the coenzyme A molecule. Additionally, for 3-hydroxy fatty acyl-CoAs, a specific fragment related to the hydroxyl group may be observed. For instance, 3-hydroxy fatty acid methyl esters are known to produce a characteristic ion at m/z 103.
Q2: How does collision energy affect the fragmentation of this compound?
Collision energy is a critical parameter that directly influences the abundance and types of fragment ions generated.[1]
-
Low Collision Energy: At lower energies, fragmentation may be incomplete, resulting in a high abundance of the precursor ion and low intensity of fragment ions.
-
Optimal Collision Energy: There is an optimal collision energy range where the desired fragment ions are produced with the highest intensity, which is ideal for quantification in methods like Multiple Reaction Monitoring (MRM).
-
High Collision Energy: At excessively high collision energies, the precursor ion may be completely fragmented, and the primary fragment ions may undergo further fragmentation into smaller, less specific ions. This can lead to a decrease in the intensity of the target fragment ions.
Q3: What is a typical starting point for collision energy optimization for a long-chain acyl-CoA like this compound?
A common approach is to perform a collision energy ramping experiment.[2] For a molecule of this size, a reasonable starting range for collision energy would be 10-60 eV. The optimal energy will be the value that maximizes the signal intensity for the specific fragment ions of interest. It is recommended to perform this optimization for each specific precursor-to-product ion transition.
Q4: Are there any software tools that can assist with collision energy optimization?
Yes, software such as Skyline can be used to systematically optimize collision energy.[3] These tools can automate the process of creating methods for collision energy ramping experiments, analyzing the resulting data, and determining the optimal collision energy for each transition.[3]
Troubleshooting Guides
Issue 1: Low or No Signal for Fragment Ions
-
Question: I am not observing the expected fragment ions for this compound, or their intensity is very low. What should I do?
-
Answer:
-
Verify Precursor Ion Signal: First, ensure that you have a stable and reasonably intense signal for the precursor ion ([M+H]⁺) in your MS1 scan. If the precursor signal is weak, you may need to optimize your source conditions (e.g., spray voltage, gas flows, temperature) or improve your sample preparation and chromatography.
-
Increase Collision Energy: It's possible the collision energy is too low to induce fragmentation. Gradually increase the collision energy in increments of 5-10 eV and monitor the intensity of your fragment ions.
-
Check for Adduct Formation: In some cases, the analyte may form adducts (e.g., [M+Na]⁺, [M+K]⁺) which will have a different m/z for the precursor ion and may require different collision energy settings. Check your MS1 spectrum for these adducts and consider targeting them as precursors if they are abundant.
-
Sample Stability: Acyl-CoAs can be unstable. Ensure proper sample handling and storage to prevent degradation.[4]
-
Issue 2: High Abundance of Precursor Ion and Low Fragment Ion Intensity
-
Question: My MS/MS spectrum is dominated by the precursor ion, with very low intensity for the fragment ions. How can I improve fragmentation efficiency?
-
Answer:
-
Optimize Collision Energy: This is the most likely cause. Your collision energy is likely below the optimal range. Perform a collision energy ramping experiment to find the voltage that maximizes the intensity of your target fragment ions.
-
Increase Collision Gas Pressure: If your instrument allows, a slight increase in the collision gas pressure can enhance the collision-induced dissociation process, leading to better fragmentation. However, excessively high pressure can lead to ion scattering and reduced signal.
-
Issue 3: Inconsistent Fragment Ion Ratios
-
Question: The ratio of my two main fragment ions (e.g., neutral loss of 507 vs. m/z 428) is not consistent between runs. What could be the cause?
-
Answer:
-
Collision Energy Fluctuations: Ensure that the collision energy setting is stable and reproducible on your instrument.
-
Source Conditions: Fluctuations in source conditions can sometimes affect the internal energy of the ions entering the collision cell, which can in turn affect fragmentation patterns. Ensure your ESI source is stable.
-
Matrix Effects: Co-eluting compounds from your sample matrix can sometimes suppress or enhance the signal of certain fragment ions differently. Improving your chromatographic separation or sample clean-up can help mitigate these effects.
-
Data Presentation
Table 1: Expected Precursor and Fragment Ions for this compound
| Ion Description | Expected m/z | Notes |
| Precursor Ion [M+H]⁺ | 1114.5 | Calculated for C₄₁H₇₅N₇O₁₈P₃S |
| Fragment Ion (Neutral Loss) | 607.5 | [M+H - 507]⁺, loss of 3'-phosphoadenosine diphosphate. A common fragment for acyl-CoAs.[5] |
| Fragment Ion (CoA moiety) | 428.0 | Represents the pantetheine-phosphate portion. Another common fragment for acyl-CoAs.[6] |
| Characteristic 3-hydroxy Fragment | 103.1 | Hypothetical characteristic fragment based on the fragmentation of 3-hydroxy fatty acid methyl esters. |
Table 2: Hypothetical Effect of Collision Energy on Fragment Ion Intensity for this compound (Precursor m/z 1114.5)
| Collision Energy (eV) | Relative Intensity of Fragment m/z 607.5 (%) | Relative Intensity of Fragment m/z 428.0 (%) |
| 10 | 5 | 2 |
| 20 | 30 | 15 |
| 30 | 85 | 50 |
| 40 | 100 | 75 |
| 50 | 70 | 90 |
| 60 | 45 | 100 |
Note: This table presents hypothetical data to illustrate the expected trend. The optimal collision energy will vary depending on the mass spectrometer used.
Experimental Protocols
Protocol: Optimizing Collision Energy for this compound Fragmentation
This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound using a triple quadrupole or Q-TOF mass spectrometer.
1. Sample Preparation:
-
Prepare a standard solution of this compound at a concentration that gives a stable and strong signal (e.g., 1-10 µM in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid).
2. Infusion and MS1 Analysis:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire MS1 spectra in positive ion mode to confirm the m/z of the precursor ion ([M+H]⁺ at approximately 1114.5).
3. Collision Energy Ramping Experiment:
-
Set up a product ion scan experiment, selecting the m/z of the precursor ion.
-
Create a series of experiments where the collision energy is ramped in discrete steps. For example, create separate experiments with collision energies of 10, 15, 20, 25, 30, 35, 40, 45, 50, 55, and 60 eV.
-
Acquire data for each collision energy setting, ensuring sufficient scan time to obtain a good quality spectrum.
4. Data Analysis:
-
For each collision energy, record the absolute or relative intensity of the target fragment ions (e.g., m/z 607.5 and m/z 428.0).
-
Create a plot of fragment ion intensity versus collision energy for each fragment.
-
The optimal collision energy is the value that produces the maximum intensity for the desired fragment ion. If you are monitoring multiple fragments, you may need to choose a compromise value or use different collision energies for each transition in an MRM experiment.
5. LC-MS/MS Method Implementation:
-
Once the optimal collision energies are determined, incorporate them into your LC-MS/MS method for the analysis of your samples.[7]
Visualizations
Caption: Workflow for optimizing collision energy.
Caption: Troubleshooting logic for low fragment ion signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acid Composition by Total Acyl Lipid Collision-Induced Dissociation Time-of-Flight (TAL-CID-TOF) Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
dealing with matrix effects in (3S)-3-hydroxyicosanoyl-CoA quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of (3S)-3-hydroxyicosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, serum, tissue homogenates). This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis. For this compound, a long-chain fatty acyl-CoA, matrix effects can lead to underestimation or overestimation of its true concentration, compromising data reliability.
Q2: What are the primary sources of matrix effects in the analysis of this compound from biological samples?
A: In biological matrices, the most significant contributors to matrix effects are phospholipids (B1166683), which are highly abundant in cell membranes.[1] Other sources include salts, proteins, and other endogenous metabolites that may co-extract and co-elute with this compound during LC-MS/MS analysis.
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Dips or peaks in the constant analyte signal indicate the retention times at which matrix components are causing ion suppression or enhancement.
-
Post-Extraction Spike: This is a quantitative approach to measure the extent of matrix effects. The signal response of this compound spiked into a blank matrix extract after the extraction process is compared to the response of a neat standard of the same concentration in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What is the role of an internal standard in mitigating matrix effects for this compound quantification?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. The ideal IS for this compound would be a stable isotope-labeled (SIL) version of the molecule. A SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, thus providing the most accurate correction for signal suppression or enhancement and improving the precision and accuracy of the quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low signal intensity or poor sensitivity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids) are interfering with the ionization of this compound. | 1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) to remove a higher percentage of interfering phospholipids. 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the region where phospholipids typically elute. 3. Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of matrix components. |
| High variability in replicate injections | Inconsistent Matrix Effects: The degree of ion suppression or enhancement is fluctuating between injections. Inadequate Internal Standard Correction: The IS is not co-eluting with the analyte or is experiencing different matrix effects. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience nearly identical matrix effects, providing the most reliable correction. 2. Evaluate Sample Preparation Consistency: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability in the final matrix composition. |
| Poor peak shape (tailing or fronting) | Column Overload: Injecting too high a concentration of the analyte or co-eluting matrix components. Secondary Interactions: The analyte may be interacting with active sites on the column. | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound to maintain a consistent ionization state. 3. Use a Guard Column: This can help protect the analytical column from strongly retained matrix components. |
| Shift in retention time | Column Degradation: Accumulation of matrix components on the column. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation. | 1. Implement a Column Wash Step: After each analytical run or batch, flush the column with a strong solvent to remove contaminants. 2. Verify Mobile Phase Preparation: Ensure accurate and consistent preparation of all mobile phases. |
Data Presentation: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Technique | Principle | Efficiency of Phospholipid Removal | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile, methanol). | Low to Medium | Simple, fast, and inexpensive. | Co-extracts a significant amount of phospholipids and other endogenous components, leading to high matrix effects. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Medium to High | Can provide cleaner extracts than PPT. | Can have low recovery for polar analytes, is labor-intensive, and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. | High | Provides clean extracts with good recovery and allows for sample concentration. | Requires method development to optimize the sorbent, wash, and elution steps. |
| HybridSPE®-Phospholipid | Combines protein precipitation with selective removal of phospholipids by a zirconia-based sorbent. | Very High (>99%) | Simple to use and highly effective at removing phospholipids. | Higher cost per sample compared to other methods. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a given matrix.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate) free of the analyte.
-
This compound analytical standard.
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (if available).
-
Solvents for extraction and reconstitution (e.g., acetonitrile, methanol (B129727), water).
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): In a clean solvent (e.g., mobile phase), prepare a solution of the this compound standard at a known concentration (e.g., mid-range of the calibration curve). If using an IS, add it at the standard concentration.
-
Set B (Post-Extraction Spiked Sample): Process a blank matrix sample through the entire extraction procedure. In the final, clean extract, spike the this compound standard to the same final concentration as in Set A. If using an IS, add it at this stage as well.
-
Set C (Pre-Extraction Spiked Sample): Spike the this compound standard into the blank matrix sample before starting the extraction procedure, at a concentration that will result in the same final concentration as Set A after accounting for dilution during the extraction process. If using an IS, add it at the beginning. (This set is primarily for calculating recovery).
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound
Objective: To extract this compound from a biological matrix and remove interfering components, particularly phospholipids.
Materials:
-
SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge).
-
Sample pre-treated with an internal standard.
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water or a weak buffer).
-
Wash solvent 1 (polar): e.g., 5% methanol in water to remove salts.
-
Wash solvent 2 (non-polar): e.g., a higher percentage of organic solvent like 40% methanol to remove phospholipids.
-
Elution solvent: e.g., methanol or acetonitrile, possibly with a modifier like ammonium (B1175870) hydroxide (B78521) to ensure complete elution of the analyte.
-
SPE manifold.
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Pass Wash Solvent 1 through the cartridge to remove polar interferences like salts.
-
Pass Wash Solvent 2 through the cartridge to remove less polar interferences, including phospholipids.
-
-
Elution: Pass the elution solvent through the cartridge to collect the this compound.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
reducing ion suppression for (3S)-3-hydroxyicosanoyl-CoA in ESI-MS
Welcome to the technical support center for the analysis of (3S)-3-hydroxyicosanoyl-CoA and other long-chain acyl-CoAs by ESI-MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
A1: Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analysis. Long-chain acyl-CoAs are particularly susceptible to ion suppression due to their presence in complex biological matrices that contain high concentrations of other lipids and endogenous compounds.
Q2: What are the common causes of ion suppression in ESI-MS analysis of long-chain acyl-CoAs?
A2: The primary causes of ion suppression for long-chain acyl-CoAs include:
-
Co-elution with phospholipids (B1166683): Phospholipids are abundant in biological samples and are a major contributor to matrix-induced ionization suppression.
-
High concentrations of salts and buffers: Non-volatile salts and buffers from sample preparation or chromatography can interfere with the ESI process.
-
Competition for ionization: Other molecules with higher proton affinity or surface activity can outcompete this compound for ionization in the ESI source.
-
Changes in droplet properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the release of analyte ions into the gas phase.
Q3: How can I detect if ion suppression is affecting my measurements?
A3: You can assess ion suppression using two main approaches:
-
Post-column infusion: A solution of your analyte is continuously infused into the MS source after the analytical column. You then inject a blank matrix extract. A dip in the analyte's signal at the retention time of interest indicates ion suppression.
-
Post-extraction spike: Compare the signal response of your analyte in a clean solvent with the response of the same amount of analyte spiked into a blank matrix extract. A lower signal in the matrix indicates ion suppression.
Troubleshooting Guide: Reducing Ion Suppression
This guide provides a systematic approach to troubleshooting and minimizing ion suppression during the analysis of this compound.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for systematically addressing ion suppression.
Step 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Below is a comparison of common sample preparation techniques for long-chain acyl-CoAs.
| Method | Principle | Advantages | Disadvantages | Typical Recovery | Reference |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes and interferences between a solid sorbent and a liquid phase. | Excellent for sample cleanup, effectively removes phospholipids and salts, leading to reduced matrix effects. High and consistent recoveries. | Can be more time-consuming and require method development. | 85-120% for fatty acyl-CoAs. | |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes and interferences between two immiscible liquid phases. | Can be effective for removing highly polar or nonpolar interferences. | Recoveries can be lower for certain analytes, and it may be less effective at removing phospholipids compared to SPE. | Generally lower and more variable than SPE. | |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent or acid. | Simple and fast. | Least effective at removing non-protein matrix components like phospholipids and salts, often resulting in significant ion suppression. | Not explicitly stated for long-chain acyl-CoAs, but generally lower analyte recovery due to co-precipitation. |
Recommendation: For robust and sensitive quantification of this compound, Solid-Phase Extraction (SPE) is the recommended sample preparation method due to its superior ability to remove matrix interferences.
Step 2: Refine Chromatographic Separation
If ion suppression persists after optimizing sample preparation, refining your liquid chromatography (LC) method is the next step. The goal is to chromatographically separate this compound from any remaining matrix components.
-
Column Chemistry: The use of a C18 reversed-phase column is common for the separation of long-chain acyl-CoAs. Experimenting with different column chemistries (e.g., C8) or particle sizes may improve separation.
-
Mobile Phase: A common mobile phase for long-chain acyl-CoA analysis consists of an aqueous component with a buffer (e.g., ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile (B52724) or methanol). Adjusting the pH of the mobile phase can alter the retention and peak shape of your analyte.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate a wide range of acyl-CoAs. Optimizing the gradient profile can improve the resolution between your analyte and interfering compounds.
Step 3: Adjust Mass Spectrometry Parameters
Fine-tuning the MS parameters can also help to mitigate ion suppression.
-
ESI Source Parameters: Optimize the ESI source parameters, such as capillary voltage, gas temperatures, and gas flow rates, to maximize the signal for this compound.
-
Flow Rate: Reducing the flow rate to the nano-electrospray (nano-ESI) range can significantly decrease ion suppression and improve sensitivity.
-
Ionization Mode: While positive ion mode is commonly used for acyl-CoA analysis, exploring negative ion mode might be beneficial if the interfering compounds are less likely to ionize in that mode.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for tissues and cells.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Homogenization buffer (e.g., 100 mM potassium phosphate, pH 4.9)
-
Extraction solvent (e.g., acetonitrile:isopropanol:methanol (B129727), 3:1:1 v/v/v)
-
Internal standard (e.g., C17:0-CoA)
-
Wash solvent (e.g., water)
-
Elution solvent (e.g., 25 mM ammonium acetate (B1210297) in methanol)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: Homogenize the tissue or cell pellet on ice in homogenization buffer containing the internal standard.
-
Extraction: Add the extraction solvent, vortex, and sonicate. Centrifuge at high speed (e.g., 16,000 x g) at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute the long-chain acyl-CoAs with the elution solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a solvent compatible with your LC-MS system (e.g., 50% methanol in 50 mM ammonium acetate).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the LC-MS/MS analysis of long-chain acyl-CoAs, based on published methods.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1 min
-
Decrease to 20% B over 0.5 min
-
-
Injection Volume: 5-10 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]+ for this compound
-
Product Ion: A characteristic fragment ion (e.g., neutral loss of 507 Da is common for acyl-CoAs)
-
Collision Energy: Optimize for the specific precursor-product ion transition.
Diagram: General Workflow for Acyl-CoA Analysis
Caption: A typical experimental workflow for the analysis of acyl-CoAs.
Validation & Comparative
Distinguishing (3S)-3-hydroxyicosanoyl-CoA: A Comparative Guide to Stereoisomer Analysis
For researchers, scientists, and drug development professionals working with fatty acid metabolism and related therapeutic areas, the precise stereochemical identification of long-chain acyl-CoA molecules is paramount. (3S)-3-hydroxyicosanoyl-CoA, an intermediate in the beta-oxidation of icosanoic acid, must be distinguished from its (3R) stereoisomer to accurately delineate metabolic pathways and assess the efficacy and specificity of therapeutic interventions. This guide provides a comparative overview of analytical techniques for separating and identifying these stereoisomers, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for distinguishing this compound from its stereoisomers depends on the specific requirements of the study, including sample complexity, required sensitivity, and available instrumentation. The primary methods employed are Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Enantioselective Enzymatic Assays.
| Method | Principle | Advantages | Disadvantages | Typical Resolution (for similar compounds) | Detection Limit (for similar compounds) |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Direct analysis, high resolution, well-established for hydroxy fatty acids.[1][2] | Requires specialized and often expensive chiral columns, method development can be time-consuming.[3][4] | R > 1.5 | Low ng/mL range |
| Chiral GC-MS | Separation of diastereomeric derivatives on a standard GC column. | High sensitivity and selectivity of MS detection, high chromatographic efficiency. | Indirect method requiring derivatization, which adds complexity and potential for side reactions.[5] | Baseline separation | pg range |
| Enantioselective Enzymatic Assay | Exploits the stereospecificity of enzymes like L-3-hydroxyacyl-CoA dehydrogenase. | High specificity for the (3S)-isomer, relatively simple and cost-effective instrumentation (spectrophotometer).[6][7] | Indirectly quantifies the (3R)-isomer by difference, potential for interference from other substrates or enzymes in complex mixtures. | Not applicable (measures activity) | pmol range[8] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the chiral separation of long-chain 3-hydroxyacyl-CoAs.[1][2]
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector.
-
Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak AD-RH, 5 µm, 4.6 x 250 mm).[1]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sample of 3-hydroxyicosanoyl-CoA stereoisomers
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30, v/v). The optimal ratio may require adjustment to achieve baseline separation.
-
Sample Preparation: Dissolve the 3-hydroxyicosanoyl-CoA sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or by mass spectrometry.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two stereoisomers will elute at different retention times. The elution order should be confirmed using pure standards of each enantiomer if available.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol outlines a general procedure for the derivatization and analysis of hydroxy fatty acids.[5][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Standard non-polar GC column (e.g., DB-5ms).
Reagents:
-
Anhydrous solvent (e.g., pyridine (B92270), acetonitrile)
-
Derivatizing agent for the hydroxyl group (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Derivatizing agent for the carboxyl group (after hydrolysis of the CoA ester), e.g., pentafluorobenzyl bromide (PFBBr).
-
Internal standard (e.g., a deuterated analog).
Procedure:
-
Hydrolysis (optional, to analyze the fatty acid): The acyl-CoA can be hydrolyzed to the free fatty acid prior to derivatization.
-
Derivatization:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Heat the mixture at 60°C for 30 minutes.
-
Alternatively, for a two-step derivatization of the free fatty acid, first esterify the carboxyl group with PFBBr, followed by silylation of the hydroxyl group.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.
-
-
Analysis: The diastereomeric derivatives will be separated by the GC column, and their mass spectra can be used for identification and quantification.
Enantioselective Enzymatic Assay
This assay leverages the specificity of L-3-hydroxyacyl-CoA dehydrogenase for the (3S)-enantiomer.[6][7] The rate of NAD+ reduction to NADH is monitored spectrophotometrically at 340 nm.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Reagents:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NAD+ (2 mM)
-
L-3-hydroxyacyl-CoA dehydrogenase (from a commercial source)
-
Sample containing the 3-hydroxyicosanoyl-CoA stereoisomers
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
800 µL Tris-HCl buffer
-
100 µL NAD+ solution
-
-
Blank Measurement: Add 100 µL of the sample to the cuvette, mix, and measure the absorbance at 340 nm for 1-2 minutes to establish a baseline.
-
Enzymatic Reaction: Initiate the reaction by adding a small amount of L-3-hydroxyacyl-CoA dehydrogenase.
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm over time. The initial rate of the reaction is proportional to the concentration of the (3S)-isomer.
-
Quantification: A standard curve can be generated using known concentrations of a (3S)-3-hydroxyacyl-CoA standard to quantify the amount of the (3S)-isomer in the sample. The concentration of the (3R)-isomer can be inferred if the total concentration of 3-hydroxyicosanoyl-CoA is known from another method.
Visualizing the Workflow and Metabolic Context
To aid in the conceptualization of these analytical processes and their biological relevance, the following diagrams illustrate the experimental workflows and the metabolic pathway in which this compound participates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.today [hplc.today]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to the Ionization Efficiency of (3S)-3-hydroxyicosanoyl-CoA Adducts in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ionization efficiency of different adducts of (3S)-3-hydroxyicosanoyl-CoA, a long-chain fatty acyl-CoA, in positive ion electrospray ionization mass spectrometry (ESI-MS). Understanding the ionization behavior of this molecule is crucial for its accurate quantification in complex biological matrices, which is essential in various fields, including drug development and metabolic research. This document summarizes key experimental data, outlines detailed analytical protocols, and presents visual workflows to aid in the development of robust analytical methods.
Executive Summary
The choice of adduct for quantification of this compound by ESI-MS has a significant impact on analytical sensitivity and accuracy. While protonated molecules ([M+H]⁺) are commonly monitored, the formation of other adducts, such as sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺), is prevalent and can represent a substantial portion of the total ion current. This guide demonstrates that relying on a single adduct for quantification can lead to significant underestimation. For comprehensive and accurate analysis, it is recommended to sum the signals of all major adducts.
Comparison of Ionization Efficiencies
A study on the ionization of various DAG species in different biological matrices provides a relevant proxy for understanding the potential adduct distribution for this compound. The data revealed that no single adduct consistently accounted for the majority of the ion signal across all tested molecules and matrices.[1][2][3][4]
Table 1: Illustrative Relative Abundance of Adducts for Long-Chain Lipids *
| Adduct Type | Average Relative Abundance (%) | Range of Relative Abundance (%) | Key Observations |
| [M+NH₄]⁺ | 45% | 23% - 63% | Often the most abundant adduct, especially with ammonium-based mobile phase additives. Its relative abundance can increase with longer acyl chain length and degree of unsaturation.[1][3][4] |
| [M+Na]⁺ | 35% | 15% - 62% | Ubiquitous due to the common presence of sodium salts as contaminants in solvents and glassware. Its formation can be competitive with [M+NH₄]⁺. |
| [M+K]⁺ | 10% | 5% - 20% | Generally less abundant than sodium adducts but can still be a significant contributor to the total ion signal. |
| [M+H]⁺ | 5% | 1% - 10% | While the protonated molecule is a common target for quantification, for neutral and some polar lipids, it can be a minor species compared to other adducts. |
| Other Adducts | <5% | <1% - 5% | Includes other metal adducts and dimers, which are typically low in abundance. |
Disclaimer: The data presented in this table is based on a study of long-chain diacylglycerols and is intended to be illustrative for this compound due to the lack of specific data for this molecule. The actual distribution of adducts for this compound may vary.
Key Takeaway: Relying solely on the [M+H]⁺ ion for quantification can lead to inaccuracies of up to 70% in concentration estimation.[1][3] For improved quantitative accuracy, it is crucial to identify all significant adducts and sum their peak areas. Combining the signals of the [M+NH₄]⁺ and [M+Na]⁺ adducts has been shown to provide results with over 95% accuracy compared to the sum of all adducts.[1][3]
Experimental Protocols
The following is a representative experimental protocol for the analysis of long-chain acyl-CoAs using LC-MS/MS, from which the principles can be adapted for comparing the ionization efficiency of different adducts of this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and purify long-chain acyl-CoAs from a biological matrix.
-
Materials: Oasis HLB SPE cartridges, methanol (B129727), water, ammonium hydroxide (B78521).
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interfering substances.
-
Elute the acyl-CoAs with a solution of ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in an appropriate solvent for LC-MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate the analyte of interest from other components and detect its different adducts.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with an additive to promote ionization (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B is used to elute the long-chain acyl-CoAs.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode to identify all present adducts of this compound. The expected m/z values for the different adducts should be calculated beforehand.
-
Collision Energy: For fragmentation analysis, a neutral loss scan of 507 Da (corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety of Coenzyme A) can be used as a characteristic fragmentation for acyl-CoAs.
-
Data Analysis: Integrate the peak areas for all identified adducts of this compound across the chromatogram.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind considering multiple adducts, the following diagrams are provided.
Figure 1. Experimental workflow for the quantitative analysis of this compound.
Figure 2. Logic of adduct formation and its impact on accurate quantification.
Conclusion
The accurate quantification of this compound by ESI-MS is critically dependent on the careful consideration of all significant adducts formed during ionization. Experimental evidence from related lipid classes strongly suggests that relying on a single adduct, such as the protonated molecule [M+H]⁺, can lead to substantial quantitative errors. To ensure the reliability and accuracy of analytical data, it is imperative to develop methods that identify and sum the signals of all major adducts, primarily [M+NH₄]⁺ and [M+Na]⁺. The experimental protocols and workflows presented in this guide provide a framework for achieving this, enabling more robust and reliable quantification of this important long-chain acyl-CoA in complex biological samples.
References
- 1. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Accurate Quantification of (3S)-3-Hydroxyicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of long-chain acyl-CoA species such as (3S)-3-hydroxyicosanoyl-CoA is critical for understanding cellular metabolism and the mechanism of action of drugs targeting metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[1][2] A key challenge in developing a robust LC-MS/MS assay is the selection of an appropriate internal standard to ensure accuracy and precision by correcting for variability in sample preparation and matrix effects.[3]
Comparison of Quantification Strategies
The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and extraction recovery.[3] While a SIL internal standard is the preferred choice, a structural analog or surrogate standard can provide reliable quantification when a SIL is unavailable.[4][5] Quantification without an internal standard is generally not recommended for complex biological matrices due to the high potential for inaccurate and imprecise results.
| Parameter | Stable Isotope-Labeled (SIL) Internal Standard | Surrogate (Analog) Internal Standard (e.g., Heptadecanoyl-CoA) | No Internal Standard |
| Availability for this compound | Not commercially available; requires custom synthesis. | Commercially available (e.g., Heptadecanoyl-CoA).[2] | Not applicable. |
| Accuracy | Highest; effectively corrects for matrix effects and variability in extraction and ionization.[3][4] | Good to High; effectiveness depends on the structural similarity to the analyte. Odd-chain acyl-CoAs are commonly used for long-chain acyl-CoA analysis.[2][4] | Low; highly susceptible to matrix effects and variations in sample preparation, leading to inaccurate results. |
| Precision | Highest (typically RSD <5-15%).[1][4] | Good (typically RSD <15%).[1] | Low; results can be highly variable. |
| Cost | High (due to custom synthesis). | Moderate. | Low (no cost for the standard). |
| Confidence in Data | Very High. | High. | Low. |
Recommended Approach: Surrogate Internal Standard
Given the lack of a commercial SIL internal standard for this compound, the use of a surrogate internal standard is the most robust and practical approach for accurate quantification. Heptadecanoyl-CoA (C17:0-CoA) is a suitable choice as it is a long-chain acyl-CoA that is not typically found in high abundance endogenously.[2][6]
Experimental Protocol: Quantification of this compound using LC-MS/MS and a Surrogate Internal Standard
This protocol is adapted from established methods for the quantification of long-chain acyl-CoAs.[1][6][7]
1. Sample Preparation (from cell culture or tissue)
-
Homogenization: Homogenize cell pellets or tissue samples in a cold buffer.
-
Protein Precipitation: Add ice-cold 10% (w/v) trichloroacetic acid or 5-sulfosalicylic acid to the homogenate to precipitate proteins.[8][9]
-
Internal Standard Spiking: Add a known concentration of Heptadecanoyl-CoA (surrogate internal standard) to the sample.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated protein.[8]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.[1]
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove interfering substances.[1]
-
Elute the acyl-CoAs with methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.[1]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[6][7]
-
Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water.[6]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[6]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6][7]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The specific precursor and product ions need to be determined by direct infusion of a standard if available, or predicted based on fragmentation patterns of similar molecules. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[7]
-
Heptadecanoyl-CoA (Internal Standard): Monitor the specific precursor-to-product ion transition for this molecule.
-
-
3. Data Analysis
-
Integrate the peak areas for both this compound and the heptadecanoyl-CoA internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of this compound (if a standard is available) or a related 3-hydroxy long-chain acyl-CoA standard, plotting the peak area ratio against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: this compound in the mitochondrial fatty acid β-oxidation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Purity of Synthetic (3S)-3-Hydroxyicosanoyl-CoA Standards
For researchers, scientists, and drug development professionals, the purity of synthetic standards is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of (3S)-3-hydroxyicosanoyl-CoA, a long-chain acyl-CoA intermediate involved in various metabolic pathways. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate purity assessment strategy.
Comparison of Analytical Methods
The purity of this compound standards can be determined by several analytical techniques, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and powerful methods. The choice of method often depends on the required sensitivity, specificity, and the available instrumentation.
Liquid chromatography coupled to electrospray ionization-tandem mass spectrometric detection (LC-ESI-MS/MS) is currently one of the most sensitive and specific analytical methods for both lipids and acyl-CoAs. A key advantage of mass spectrometry-based assays is the ability to incorporate isotope analysis for more accurate quantification.[1]
Below is a summary of the performance characteristics of these methods.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[2] | 120 pmol (with derivatization)[2] | ~50 fmol[2] |
| Limit of Quantification (LOQ) | 5-50 fmol[2] | 1.3 nmol (LC/MS-based)[2] | ~100 fmol[2] |
| Linearity (R²) | >0.99[2] | >0.99[2] | Variable[2] |
| Precision (RSD%) | < 5%[2] | < 15%[2] | < 20%[2] |
| Specificity | High[2] | Moderate[2] | High[2] |
Experimental Protocols
Accurate purity assessment relies on robust and well-defined experimental protocols. Below are detailed methodologies for the recommended LC-MS/MS and a general HPLC-UV approach for the analysis of long-chain acyl-CoAs like this compound.
High-Sensitivity LC-MS/MS Method
This method is designed for high sensitivity and specificity in quantifying 3-hydroxy-acyl-CoAs.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the dissolved this compound standard onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: 5% B to 95% B over 5 minutes.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.
-
Collision Energy: Optimized for the specific analyte.[2]
General HPLC-UV Method
This method is suitable for routine purity checks where high sensitivity is not the primary requirement.
1. Sample Preparation
-
Dissolve the this compound standard in a suitable solvent (e.g., a mixture of methanol and water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[2]
-
Gradient: A linear gradient appropriate for the separation of long-chain acyl-CoAs.
-
Flow Rate: 0.5 - 1.0 mL/min.[2]
-
Detection: UV at 260 nm.[2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for sample preparation and analysis.
Caption: Workflow for purity assessment of this compound using LC-MS/MS.
References
A Comparative Guide to the Inter-Laboratory Measurement of (3S)-3-Hydroxyicosanoyl-CoA
This guide provides a comprehensive overview and comparison of methodologies for the quantitative analysis of (3S)-3-hydroxyicosanoyl-CoA, an intermediate in the peroxisomal beta-oxidation of very long-chain fatty acids. The content is intended for researchers, scientists, and drug development professionals engaged in metabolic studies.
Introduction to this compound
This compound is a long-chain acyl-CoA thioester. It is a key metabolic intermediate in the peroxisomal beta-oxidation pathway, a process responsible for the breakdown of very long-chain fatty acids (VLCFAs)[1][2][3]. The accumulation of VLCFAs and their metabolites can be indicative of certain metabolic disorders. Accurate and precise measurement of this compound in biological matrices is therefore crucial for diagnosing these conditions and for research into fatty acid metabolism.
Analytical Methodologies: A Comparison
The quantification of acyl-CoAs like this compound in biological samples presents analytical challenges due to their low abundance and potential for degradation. The two primary analytical techniques employed for the analysis of 3-hydroxy fatty acids and acyl-CoAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Derivatization | Not typically required for the intact molecule. | Required. The CoA ester is hydrolyzed, and the resulting fatty acid is derivatized. |
| Specificity | High, capable of distinguishing isomers with appropriate chromatography. | High, but derivatization can lead to loss of structural information. |
| Sensitivity | High, often in the low nanomolar to picomolar range. | High, but can be limited by derivatization efficiency and background noise. |
| Throughput | Relatively high, compatible with automated sample processing. | Lower, due to the time-consuming derivatization step. |
| Instrumentation | Widely available in metabolomics and clinical laboratories. | Commonly available, but may be less suited for non-volatile analytes. |
| Internal Standards | Stable isotope-labeled acyl-CoAs are ideal. | Stable isotope-labeled fatty acids are used. |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol is a representative method for the quantification of this compound in a biological matrix such as plasma or cell lysate.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., [¹³C₄]-(3S)-3-hydroxyicosanoyl-CoA)
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Bovine Serum Albumin (BSA) for calibration curve matrix
2. Sample Preparation
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold methanol.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
3. Solid-Phase Extraction (SPE) - Optional Cleanup Step
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of the analytical standard. A precursor ion corresponding to [M+H]⁺ and at least two product ions should be monitored for both the analyte and the internal standard.
5. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by spiking known concentrations of the analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma or BSA solution).
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified pathway of peroxisomal beta-oxidation highlighting this compound.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of (3S)-3-hydroxyicosanoyl-CoA
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat. All handling of (3S)-3-hydroxyicosanoyl-CoA and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, based on general laboratory hazardous waste guidelines.
-
Waste Identification and Segregation :
-
Treat this compound waste as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Coenzyme A esters can be unstable, and mixing with incompatible materials could lead to unforeseen reactions.[1]
-
Segregate solid waste (e.g., contaminated pipette tips, tubes) from liquid waste.
-
-
Container Management :
-
Select a waste container that is compatible with this compound. A sturdy, leak-proof container with a secure screw-top cap is recommended.[2][3] For liquid waste, plastic-coated glass or high-density polyethylene (B3416737) (HDPE) containers are suitable.
-
The container must be in good condition, free from cracks or deterioration.[3][4]
-
Properly label the hazardous waste container. The label must include:
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be away from general lab traffic and incompatible chemicals.
-
For liquid waste, the container must be kept in secondary containment to prevent spills.[2]
-
Keep the waste container securely capped at all times, except when adding waste.[2][3][4]
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2][4]
-
After triple-rinsing, the container can be air-dried and disposed of as non-hazardous solid waste, with the label defaced or removed.[2]
-
-
Arranging for Final Disposal :
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
-
Do not dispose of this compound down the drain or in regular trash.[2][5]
-
Quantitative Data Summary for Disposal Procedures
Since a specific SDS for this compound is not available, the following table summarizes the general quantitative guidelines for laboratory chemical waste disposal.
| Parameter | Guideline | Source |
| pH for Drain Disposal | 5.5 - 10.5 (for approved substances only) | [5] |
| Maximum Lab Storage | Do not store more than 10 gallons of hazardous waste in your lab. | [2] |
| Container Headroom | Leave at least one-inch of headroom in liquid waste containers to allow for expansion. | [3] |
| SAA Container Removal | Full containers must be removed from the SAA within three days. | [3] |
| Partial Container Storage | Partially filled containers may remain in an SAA for up to one year. | [3] |
Experimental Workflow for Chemical Disposal
The decision-making process for the disposal of a laboratory chemical like this compound can be visualized as a workflow. This ensures that all safety and regulatory aspects are considered.
This structured approach ensures that even without specific disposal information for this compound, its waste is managed in a safe, compliant, and environmentally responsible manner. Always consult with your institution's EHS department for specific guidance and requirements.
References
Personal protective equipment for handling (3S)-3-hydroxyicosanoyl-CoA
Personal Protective Equipment (PPE)
Proper PPE is essential to ensure personal safety when handling (3S)-3-hydroxyicosanoyl-CoA. The following table summarizes the recommended equipment for various stages of handling.
| Operation | Required PPE | Rationale |
| Receiving and Unpacking | Laboratory Coat, Safety Glasses, Nitrile Gloves | Protects against potential exposure from damaged packaging. |
| Weighing and Aliquoting (Solid Form) | Laboratory Coat, Safety Goggles, Nitrile Gloves, Face Mask (if powder is fine) | Minimizes risk of inhalation of fine particulates and prevents skin and eye contact. |
| Solution Preparation and Handling | Laboratory Coat, Safety Goggles, Nitrile Gloves | Prevents splashes to the eyes and skin contact with the dissolved compound. |
| Experimental Use | Laboratory Coat, Safety Goggles, Nitrile Gloves | Standard laboratory practice to protect against accidental exposure during experimental procedures. |
| Spill Cleanup | Laboratory Coat, Safety Goggles, Double Nitrile Gloves, Respiratory Protection (if large spill of powder) | Enhanced protection is necessary when dealing with a potential increase in exposure concentration. |
| Waste Disposal | Laboratory Coat, Safety Goggles, Nitrile Gloves | Protects against contact with contaminated waste materials. |
Handling and Storage
This compound should be handled with care, following standard laboratory procedures for biochemical reagents.
-
General Handling : Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. It is advisable to handle the substance in a well-ventilated area or under a chemical fume hood, especially when dealing with the powdered form. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, consult the manufacturer's recommendations, which often suggest storage at -20°C.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is critical for maintaining a safe laboratory environment.
| Procedure | Step-by-Step Guidance |
| Spill Cleanup (Solid) | 1. Evacuate the immediate area if the spill is large. 2. Wear appropriate PPE (see table above). 3. Gently cover the spill with an absorbent material to prevent dust from becoming airborne. 4. Carefully sweep the material into a designated waste container. 5. Clean the spill area with a suitable detergent and water. 6. Dispose of all contaminated materials as chemical waste. |
| Spill Cleanup (Solution) | 1. Wear appropriate PPE. 2. Contain the spill with absorbent pads. 3. Absorb the spilled liquid. 4. Place the used absorbent materials into a sealed bag for disposal. 5. Decontaminate the spill area with an appropriate solvent or detergent. 6. Dispose of all waste in accordance with local regulations. |
| Waste Disposal | 1. Collect all waste materials (unused compound, contaminated consumables) in a clearly labeled, sealed container. 2. Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash. |
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting, from receiving to disposal.
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
